molecular formula C10H10O2S B2904562 5-(Thiophen-3-yl)cyclohexane-1,3-dione CAS No. 239132-57-1

5-(Thiophen-3-yl)cyclohexane-1,3-dione

Cat. No.: B2904562
CAS No.: 239132-57-1
M. Wt: 194.25
InChI Key: GQCRDWBATGBOFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)cyclohexane-1,3-dione typically involves the reaction of thiophene derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction mass is stirred for a specific duration to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Thiophen-3-yl)cyclohexane-1,3-dione include other thiophene derivatives and cyclohexane-1,3-dione analogs . Some examples are:

  • Thiophene-2-carboxylic acid
  • 2,5-Dimethylthiophene
  • Cyclohexane-1,3-dione

Uniqueness

What sets this compound apart is its unique combination of a thiophene ring and a cyclohexane-1,3-dione moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-thiophen-3-ylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRDWBATGBOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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